Engineering Lipophilicity and Metabolic Stability: A Technical Guide to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid
Engineering Lipophilicity and Metabolic Stability: A Technical Guide to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding affinity. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a specialized, high-value fluorinated building block designed for precisely this purpose. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular dynamics, and step-by-step experimental workflows for its integration into hit-to-lead optimization campaigns.
Chemical Identity & Structural Dynamics
At its core, 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a heavily modified derivative of phenylacetic acid. The molecule features two critical structural modifications: an
Quantitative Data Summary
The following table consolidates the verified physicochemical properties of the compound[1],[2]:
| Property | Value |
| Chemical Name | 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid |
| CAS Number | 1250511-94-4 |
| Molecular Weight | 200.18 g/mol |
| Molecular Formula | C10H10F2O2 |
| Predicted pKa | ~1.13 ± 0.10 |
| Topological Polar Surface Area | 37.3 Ų |
| SMILES | Cc1cc(cc(c1)C(C(=O)O)(F)F)C |
Structural Causality
-
The
-Difluoro Motif: The geminal difluoro group exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent carboxylate, drastically lowering the pKa to approximately 1.13[1]. Standard phenylacetic acids typically possess a pKa of ~4.3. This hyper-acidic nature ensures the carboxylate is fully ionized at physiological pH, making it an excellent bioisostere for phosphate groups. -
The 3,5-Dimethylphenyl Motif: Unsubstituted phenyl rings are notorious metabolic liabilities, often undergoing rapid cytochrome P450-mediated para-hydroxylation. The meta-methyl groups provide critical steric shielding while simultaneously increasing the overall lipophilicity of the molecule, allowing it to anchor deeply into hydrophobic protein pockets.
Mechanistic Role in Drug Design: Bioisosterism
The primary utility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid lies in late-stage functionalization and bioisosteric replacement[3].
When incorporated into a drug scaffold (typically via amide coupling), the
-
Enhanced Metabolic Resistance: The strong C-F bonds (approx. 116 kcal/mol) are highly resistant to oxidative cleavage by liver microsomes.
-
Conformational Locking: The steric bulk and stereoelectronic effects of the fluorine atoms restrict the rotational freedom of the adjacent bonds, often pre-organizing the molecule into its bioactive conformation.
Logical workflow of bioisosteric replacement using difluoroacetic acid derivatives.
Experimental Methodologies: Synthesis & Application
Coupling an
To ensure a high-yielding, self-validating reaction, a highly reactive uronium-based coupling reagent (HATU) must be used in conjunction with a non-nucleophilic base (DIPEA).
Step-by-Step Amide Coupling Protocol
Reagents Required:
-
2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M relative to the acid)
Procedure & Causality:
-
Preparation & Solvation: Dissolve 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of the highly electrophilic active ester intermediate.
-
Activation (Self-Validation Step 1): Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at 25°C for 15 minutes. Validation: Analyze a 5
L aliquot via LC-MS. The disappearance of the acid mass (m/z 200.18) and the appearance of the HOAt-active ester mass confirms successful activation. -
Nucleophilic Acyl Substitution: Add the target amine (1.1 eq) dropwise. Stir the reaction at 25°C for 2-4 hours. Causality: The slight excess of amine ensures complete consumption of the expensive fluorinated building block.
-
Completion Check (Self-Validation Step 2): Monitor via TLC or LC-MS. The reaction is complete when the active ester is fully consumed.
-
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO
, and brine. Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any trace unreacted difluoroacetic acid. -
Purification: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via flash column chromatography.
Step-by-step experimental workflow for amide coupling using HATU/DIPEA.
Analytical Validation
Post-synthesis, the structural integrity of the incorporated 2-(3,5-Dimethylphenyl)-2,2-difluoroacetamide moiety must be rigorously verified:
- F NMR Spectroscopy: This is the most critical diagnostic tool. The gem-difluoro protons will typically appear as a characteristic singlet (or an AB quartet if the attached amine contains a proximal chiral center) in the region of -100 to -110 ppm.
-
C NMR Spectroscopy: The carbon atom of the
group will manifest as a distinct triplet due to carbon-fluorine spin-spin coupling, exhibiting a large coupling constant ( Hz).
References
- 2-(3,5-dimethylphenyl)
- Source: sigmaaldrich.
- Source: rsc.
- Source: oaji.
